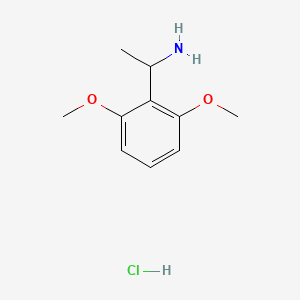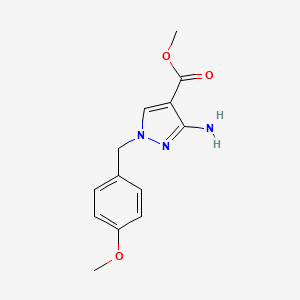
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1087707-43-4. It has a molecular weight of 217.7 . The IUPAC name for this compound is 1-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is 1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride” is a solid at room temperature. It should be stored in a dry, sealed environment .Applications De Recherche Scientifique
Chemical Transformation and Environmental Fate
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is structurally related to a variety of compounds that have been studied for their chemical transformations and environmental fate. Although direct studies on this specific compound are scarce, related research offers insights into potential applications and behaviors in scientific research and environmental contexts. For instance, research on similar dimethoxyphenyl compounds highlights their role in lignin model studies, suggesting potential applications in understanding lignin degradation and transformation in environmental systems. These studies often focus on the mechanisms of bond cleavage during acidolysis, which can inform the development of more efficient processes for lignin valorization and the production of bio-based materials (Yokoyama, 2015).
Toxicology and Environmental Health
Research on structurally similar compounds, such as various chlorinated solvents and phenols, provides a foundation for understanding the toxicological and environmental health implications of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride. Studies on chlorinated aliphatic solvents have associated occupational exposure with adverse health effects, emphasizing the importance of understanding the toxicology of related compounds to inform safety guidelines and protective measures (Ruder, 2006). Similarly, research on the environmental and health impacts of DDT and its metabolites underscores the significance of monitoring and mitigating the effects of persistent organic pollutants, which may provide parallels for assessing and managing the risks associated with 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (Burgos-Aceves et al., 2021).
Biodegradation and Environmental Remediation
Insights into the biodegradation of related compounds, such as DDT, highlight the potential for microbial degradation pathways to mitigate the environmental impacts of similar chemicals. Research on bioremediation strategies for DDT-contaminated soils points to the feasibility of using microbial processes to degrade persistent organic pollutants, suggesting avenues for exploring the degradation and remediation of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride in contaminated environments (Foght et al., 2001).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)
![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)

![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)